molecular formula C15H30N2O2 B261828 NIOSH/YV5957300

NIOSH/YV5957300

Número de catálogo: B261828
Peso molecular: 270.41 g/mol
Clave InChI: JHJLSWQLNKSQQU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound "NIOSH/YV5957300" is referenced within the context of occupational safety and health guidelines developed by the National Institute for Occupational Safety and Health (NIOSH). NIOSH’s standards are informed by criteria documents, Current Intelligence Bulletins (CIBs), and peer-reviewed toxicological data . For the purpose of this analysis, YV5957300 is assumed to be a chemical agent with occupational exposure concerns, requiring comparison to structurally or functionally similar compounds.

Propiedades

Fórmula molecular

C15H30N2O2

Peso molecular

270.41 g/mol

Nombre IUPAC

N-(3-morpholin-4-ylpropyl)-2-propylpentanamide

InChI

InChI=1S/C15H30N2O2/c1-3-6-14(7-4-2)15(18)16-8-5-9-17-10-12-19-13-11-17/h14H,3-13H2,1-2H3,(H,16,18)

Clave InChI

JHJLSWQLNKSQQU-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NCCCN1CCOCC1

SMILES canónico

CCCC(CCC)C(=O)NCCCN1CCOCC1

Origen del producto

United States

Métodos De Preparación

The synthesis of NIOSH/YV5957300 typically involves the reaction of morpholine with a suitable alkylating agent, followed by further functionalization to introduce the propylpentanamide moiety. One common synthetic route involves the use of 1,3-propanesultone and morpholine in absolute ethanol to form the intermediate 3-morpholinopropanesulfonic acid . This intermediate can then be further reacted with appropriate reagents to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Análisis De Reacciones Químicas

NIOSH/YV5957300 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The morpholine ring allows for nucleophilic substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

NIOSH/YV5957300 has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s morpholine ring is often utilized in the design of biologically active molecules.

    Medicine: It serves as a building block for pharmaceuticals, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of various chemical products, including agrochemicals and dyestuffs.

Mecanismo De Acción

The mechanism of action of NIOSH/YV5957300 involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds with target molecules, stabilizing the compound’s binding and enhancing its biological activity. The exact pathways involved depend on the specific application and target of the compound.

Comparación Con Compuestos Similares

Research Findings and Recommendations

Data Gaps: YV5957300 lacks publicly available RELs or carcinogenicity assessments, highlighting the need for NIOSH-sponsored toxicological studies .

Exposure Controls : Engineering controls (e.g., local exhaust ventilation) are critical for analogs like CAS 918538-05-3 to mitigate inhalation risks .

Regulatory Alignment : YV5957300’s hazard profile may fall under OSHA’s General Industry Standards (29 CFR 1910.1000), requiring harmonization with NIOSH recommendations .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of NIOSH/YV5957300, and how are they experimentally characterized in occupational exposure studies?

  • Methodological Answer : Determine properties such as solubility, volatility, and stability using techniques like high-performance liquid chromatography (HPLC) for solubility analysis, gas chromatography-mass spectrometry (GC-MS) for volatility, and accelerated stability testing under controlled environmental conditions. Adhere to NIOSH Manual of Analytical Methods (NMAM) protocols for standardization .

Q. How is NIOSH/YV5957300 synthesized, and what parameters influence yield optimization?

  • Methodological Answer : Synthesis routes should be validated using reaction kinetic studies (e.g., varying temperature, catalysts, or solvent systems). Characterize intermediates and final products via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Report yield optimization strategies in alignment with green chemistry principles to minimize waste .

Q. What standardized protocols exist for assessing acute toxicity of NIOSH/YV5957300 in in vitro models?

  • Methodological Answer : Use OECD Test Guidelines (e.g., TG 423 or TG 429) for acute oral toxicity or skin irritation assays. Include cytotoxicity assays (e.g., MTT or LDH release) with dose-response modeling. Validate results using positive/negative controls and replicate experiments to ensure statistical power .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported environmental persistence data for NIOSH/YV5957300?

  • Methodological Answer : Conduct a systematic review with meta-analysis, assessing heterogeneity via I² statistics. Use sensitivity analysis to identify outliers or confounding variables (e.g., soil pH, microbial activity). Validate findings through controlled laboratory simulations mimicking real-world conditions .

Q. What frameworks are recommended for designing longitudinal studies on chronic exposure to NIOSH/YV5957300?

  • Methodological Answer : Apply the PECO (Population, Exposure, Comparator, Outcome) framework. Incorporate biomarker analysis (e.g., urinary metabolites) and adjust for covariates like co-exposures or genetic susceptibility. Use mixed-effects models to account for temporal variability and dropout rates .

Q. How can advanced spectroscopic techniques improve structural elucidation of NIOSH/YV5957300 degradation products?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) coupled with tandem MS/MS fragmentation for unknown identification. Use computational tools (e.g., molecular networking or quantum mechanical calculations) to predict degradation pathways. Cross-validate results with synthetic standards .

Q. What strategies optimize the detection of NIOSH/YV5957300 in low-concentration biological matrices?

  • Methodological Answer : Implement solid-phase extraction (SPE) for sample cleanup, followed by ultra-high-performance liquid chromatography (UHPLC) with triple-quadrupole MS detection. Validate limits of detection (LOD) and quantification (LOQ) using matrix-matched calibration curves. Adhere to FDA Bioanalytical Method Validation guidelines .

Q. How do researchers evaluate the synergistic effects of NIOSH/YV5957300 with co-pollutants in occupational settings?

  • Methodological Answer : Design factorial experiments to test interaction effects (e.g., Isobolographic analysis). Use computational toxicology models (e.g., CompTox Dashboard) to predict mixture toxicity. Validate findings in 3D cell culture models or in vivo systems to replicate multi-exposure scenarios .

Methodological Considerations

  • Data Contradiction Analysis : Apply triangulation by combining experimental, computational, and epidemiological data to resolve discrepancies. Use Bayesian statistics to weigh evidence from conflicting studies .
  • Reproducibility : Document all experimental parameters (e.g., equipment calibration, reagent lot numbers) per NIH guidelines. Share raw data and analysis scripts in open-access repositories .
  • Ethical Compliance : Ensure studies involving human subjects follow IRB protocols, with explicit informed consent and anonymization procedures. For animal studies, adhere to ARRIVE guidelines .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.